4-Biphenylcarboxylic acid
Overview
Description
4-Biphenylcarboxylic acid, also known as p-Phenylbenzoic acid or Diphenyl-4-carboxylic acid, is a chemical compound with the molecular formula C13H10O2 . It is used as a polarographic reagent and an intermediate in organic synthesis .
Synthesis Analysis
4-Biphenylcarboxylic acid can be synthesized by reacting 4′-methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution . Another method involves reacting biphenyl with chloroacetyl and then oxidizing it with potassium permanganate .Molecular Structure Analysis
The molecular structure of 4-Biphenylcarboxylic acid consists of two benzene rings linked together by a carbon-carbon bond . The IUPAC Standard InChI is InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) .Physical And Chemical Properties Analysis
4-Biphenylcarboxylic acid is a white to light yellow crystal powder . It has a melting point of 220-225 °C and a boiling point of 295.53 °C . The compound is insoluble in water .Scientific Research Applications
Protein Folding and Therapeutic Effects
4-Biphenylcarboxylic acid derivatives, like 4-phenylbutyric acid (4-PBA), are recognized for their role in maintaining proteostasis. 4-PBA, a low molecular weight chemical chaperone, prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. It's noted for aiding protein folding in the ER, potentially alleviating pathologies by attenuating the activation of the unfolded protein response (UPR), a critical cellular repair mechanism. This makes it a focal point in biomedical research exploring its therapeutic potential in various in vitro and in vivo model systems and clinical trials, especially concerning its mechanisms of action (Kolb et al., 2015).
Environmental Monitoring and Toxicity Analysis
4-Biphenylcarboxylic acid analogs, like 2,4-dichlorophenoxyacetic acid (2,4-D), are used in environmental and agricultural applications, predominantly as herbicides. The toxicology and mutagenicity of 2,4-D, given its environmental prevalence, have been subjects of extensive research, employing methodologies like scientometric reviews to understand global research trends, focal areas, and gaps in this field (Zuanazzi et al., 2020).
Biotechnological Applications
In biotechnology, carboxylic acids like lactic acid and its derivatives hold significant importance. Lactic acid is a crucial hydroxycarboxylic acid, commercially produced via biomass fermentation and used in synthesizing biodegradable polymers. It serves as a feedstock for green chemistry, enabling the production of valuable chemicals like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes. The potential of biotechnological processes to replace chemical routes, due to their "greener" properties, is a focus area in the current research (Gao et al., 2011).
Analysis of Biomarkers and Carcinogens
4-Aminobiphenyl (4-ABP), closely related to 4-biphenylcarboxylic acid, is a significant carcinogen found in tobacco and overheated meat. Its adducted form, dG-C8-4-ABP, serves as a biomarker for assessing cancer risk. Advanced analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are crucial in detecting and quantifying dG-C8-4-ABP in complex biological samples, offering insights into the metabolism, carcinogenicity, and potential health impacts of 4-ABP (Chen et al., 2018).
Safety And Hazards
Future Directions
There is ongoing research into the potential uses of 4-Biphenylcarboxylic acid. For example, it has been employed in the synthesis and characterization of europium and terbium complexes . Additionally, its solubility in various solvents has been studied, which could have implications for its use in various industrial processes .
properties
IUPAC Name |
4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMFJSKMRYHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-50-4 (potassium salt) | |
Record name | 4-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059074 | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylcarboxylic acid | |
CAS RN |
92-92-2 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylcarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23040 | |
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Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BIPHENYLCARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J7VPO67K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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